molecular formula C12H15Br B2650058 [(1R,3R)-3-(Bromomethyl)cyclopentyl]benzene CAS No. 1909288-25-0

[(1R,3R)-3-(Bromomethyl)cyclopentyl]benzene

Cat. No. B2650058
CAS RN: 1909288-25-0
M. Wt: 239.156
InChI Key: LMAGRRQDKLESNL-ZYHUDNBSSA-N
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Description

[(1R,3R)-3-(Bromomethyl)cyclopentyl]benzene, also known as BCPT, is a compound with the CAS Number: 2307784-63-8 . It has a molecular weight of 239.16 .


Molecular Structure Analysis

The InChI code for [(1R,3R)-3-(Bromomethyl)cyclopentyl]benzene is 1S/C12H15Br/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2/t10-,12-/m1/s1 . This code provides a specific description of the molecule’s structure and stereochemistry.

Scientific Research Applications

Catalysis and Selectivity

  • Research on benzene hydrogenation has highlighted the influence of nanoparticle shape on catalytic selectivity. Studies using Pt nanoparticles showed that the shape of these nanoparticles could significantly affect the production of cyclohexane and cyclohexene, indicating the potential for precise control over product distribution in hydrogenation reactions (Bratlie et al., 2007).

Synthesis and Structural Properties

  • In the realm of molecular synthesis and conformational analysis, the creation of nonsymmetric pillar[5]arenes has been achieved through catalytic cyclocondensation processes. These structures, capable of encapsulating guest molecules, offer insights into the stereochemical arrangements that avoid steric interactions, showcasing the potential for designing complex molecular systems (Kou et al., 2010).
  • The synthesis of tris(benzocyclobutadieno)benzene through palladium-catalyzed alkynylations followed by cobalt-catalyzed cyclobutabenzoannelations demonstrates the feasibility of constructing complex benzene derivatives with specific structural features. This process underscores the potential for generating novel benzene-based materials with predetermined properties (Diercks & Vollhardt, 1986).

Electronic and Photophysical Properties

  • Studies on diferrocenylbenzenes have revealed the impact of molecular topology on intramolecular electron transfer, highlighting how the arrangement of substituents around a benzene core can influence electronic communication within a molecule. This research points to the design principles for creating electronically active benzene derivatives for use in molecular electronics (Patoux et al., 1997).

Material Science Applications

  • The synthesis of all-benzene carbon nanocages represents a breakthrough in the construction of molecular structures that mimic the junction units of branched carbon nanotubes. These nanocages exhibit unique photophysical properties and high fluorescence quantum yield, making them promising candidates for applications in nanotechnology and materials science (Matsui et al., 2013).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2/t10-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAGRRQDKLESNL-ZYHUDNBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CBr)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1CBr)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1R,3R)-3-(Bromomethyl)cyclopentyl]benzene

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